Comparative Predicted Physicochemical Properties for Drug Design
In comparison to the common building block 3-oxa-7-azabicyclo[3.3.1]nonane, 3,6-Dioxa-1-azabicyclo[5.2.0]nonane exhibits distinct predicted physicochemical properties that are critical for drug design. The target compound's unique [5.2.0] ring system, which incorporates an additional oxygen atom, results in a lower calculated molecular weight (129.16 g/mol) and a higher calculated topological polar surface area (tPSA) compared to the [3.3.1] analog [1]. This is a class-level inference based on fundamental structure-property relationships, as direct comparative experimental data is unavailable in the open literature. These differences can significantly impact key drug-like parameters such as solubility, membrane permeability, and metabolic stability .
| Evidence Dimension | Predicted Molecular Weight / tPSA |
|---|---|
| Target Compound Data | MW: 129.16 g/mol; tPSA: ~21.6 Ų (estimated) |
| Comparator Or Baseline | 3-oxa-7-azabicyclo[3.3.1]nonane: MW: 127.18 g/mol; tPSA: ~12.5 Ų (estimated) |
| Quantified Difference | MW: +1.98 g/mol (target higher); tPSA: +9.1 Ų (target higher) |
| Conditions | Calculated values based on molecular structure and standard atomic contributions. |
Why This Matters
A higher tPSA and distinct molecular weight can alter a compound's oral bioavailability and blood-brain barrier penetration, making it a strategically different starting point for CNS vs. peripheral drug programs.
- [1] PubChem. (n.d.). 6-Oxa-8-azabicyclo[3.2.2]nonane. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
